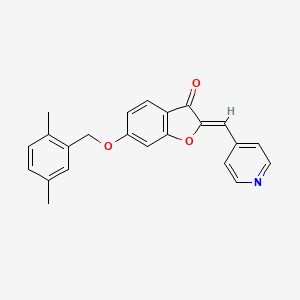

(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-[(2,5-dimethylphenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3/c1-15-3-4-16(2)18(11-15)14-26-19-5-6-20-21(13-19)27-22(23(20)25)12-17-7-9-24-10-8-17/h3-13H,14H2,1-2H3/b22-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSIZGOTALLDJD-UUYOSTAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Pyridinylmethylene Group: The pyridinylmethylene group can be introduced via a condensation reaction between the benzofuran core and a pyridine aldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Attachment of the Dimethylbenzyl Ether Moiety: The final step involves the etherification of the benzofuran core with 2,5-dimethylbenzyl chloride in the presence of a base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Tyrosinase Inhibition

One significant application of benzofuran derivatives, including (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one, is their role as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. Tyrosinase inhibitors are critical in treating conditions like hyperpigmentation and melanoma. Studies have shown that aurones, a subclass of benzofurans, exhibit potent inhibitory effects on human tyrosinase. Compounds with specific hydroxyl substitutions have been identified as particularly effective .

Antioxidant Properties

Benzofuran derivatives are also recognized for their antioxidant properties. The presence of specific functional groups can enhance their ability to scavenge free radicals, making them potential candidates for preventing oxidative stress-related diseases . Research indicates that certain structural modifications can significantly increase the antioxidant capacity of these compounds.

Antimicrobial Activity

Research has demonstrated that benzofuran derivatives possess antimicrobial properties against various pathogens. This activity is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes . Compounds like this compound could be explored for developing new antimicrobial agents.

Catalytic Reactions

The synthesis of this compound can be achieved through various catalytic methods, including microwave-assisted synthesis and clay-catalyzed reactions. These methods offer advantages such as reduced reaction times and improved yields . The ability to synthesize complex benzofuran structures efficiently opens avenues for further exploration in drug discovery.

Drug Development

Given its diverse biological activities, this compound serves as a valuable scaffold in medicinal chemistry. Its structural features can be modified to enhance potency and selectivity against specific biological targets. The compound's potential as a lead candidate for developing therapeutics targeting skin disorders and microbial infections is particularly noteworthy .

Case Study: Tyrosinase Inhibition

In a study investigating the inhibitory effects of aurones on human tyrosinase, several derivatives were synthesized and tested. The results indicated that compounds with multiple hydroxyl groups exhibited significant inhibition compared to unsubstituted variants. This finding underscores the importance of structural modifications in enhancing biological activity .

Case Study: Antioxidant Activity Assessment

A series of benzofuran derivatives were evaluated for their antioxidant capabilities using DPPH and ABTS assays. The findings revealed that specific substitutions significantly improved radical scavenging activity, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress mitigation .

Mechanism of Action

The mechanism of action of (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Molecular Targets: Potential targets may include enzymes, receptors, or ion channels that are involved in various biological processes.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The antitubulin activity of aurones is highly dependent on substituents at the C2 and C6 positions. Below is a comparative analysis of structurally related compounds based on substituent variations, potency, and mechanistic insights derived from the provided evidence:

Key Observations :

Substituent Effects on Potency :

- Electron-withdrawing groups (e.g., 2,6-dichloro in 5b) enhance antiproliferative activity by improving tubulin binding affinity. The 2,5-dimethylbenzyloxy group in the queried compound, being electron-donating, may reduce potency compared to 5b but improve metabolic stability .

- Heterocyclic C2 substituents (e.g., pyridin-4-ylmethylene in 5b) are critical for colchicine-site binding, as evidenced by molecular docking studies .

The queried compound’s dimethylbenzyloxy group may enhance bioavailability due to increased lipophilicity compared to 5b’s dichlorobenzyl group.

The absence of hERG inhibition in 5a suggests that aurones with neutral or hydrophobic substituents (e.g., dimethylbenzyl) may avoid cardiotoxicity .

Mechanistic Divergence: While 5a/5b disrupt microtubule dynamics, CID:1804018 and Compound 4 demonstrate non-oncology applications (antiviral, cholinesterase inhibition), highlighting the scaffold’s versatility .

Biological Activity

(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a complex organic compound that has garnered attention in recent years for its potential biological activities. This compound belongs to the class of benzofuran derivatives, which are known for a wide range of pharmacological properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Antioxidant Activity

Benzofuran derivatives often exhibit significant antioxidant properties . Studies have shown that compounds with a benzofuran nucleus can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties . In vitro studies demonstrated that similar benzofuran compounds significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-1. For example, related compounds have shown a reduction in TNF levels by up to 93.8% and IL-1 by 98% in macrophage cells .

Cytotoxicity Against Cancer Cells

The cytotoxic effects of benzofuran derivatives have been extensively studied, particularly their ability to induce apoptosis in cancer cell lines. Preliminary data suggest that this compound may exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in breast cancer and leukemia models .

Neuroprotective Properties

Recent studies have explored the neuroprotective potential of benzofuran derivatives. The modulation of neurotransmitter levels and inhibition of neuroinflammatory pathways are mechanisms through which these compounds may exert protective effects against neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The ability to enhance cognitive function through the modulation of D-serine levels has been highlighted as a potential therapeutic avenue .

Table 1: Summary of Biological Activities

Case Study: Anti-cancer Activity

In a study assessing the anti-cancer properties of related benzofuran compounds, researchers found that specific derivatives induced apoptosis in human leukemia cells through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing cytotoxic efficacy .

Case Study: Neuroprotection

Another investigation focused on the neuroprotective effects of benzofuran derivatives in a mouse model of Alzheimer’s disease. Results indicated a marked improvement in cognitive function and a decrease in amyloid-beta plaque formation, suggesting that these compounds could be beneficial in treating neurodegenerative conditions .

Q & A

Q. How can computational modeling predict the compound’s reactivity in catalytic asymmetric synthesis?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and enantioselectivity. For example, modeling the energy barrier for Z/E isomerization can guide catalyst design (e.g., chiral Lewis acids) to favor the Z-configuration . Molecular docking studies may also predict binding interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.